molecular formula C5H7N3O2S B12567247 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- CAS No. 260405-21-8

2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro-

Katalognummer: B12567247
CAS-Nummer: 260405-21-8
Molekulargewicht: 173.20 g/mol
InChI-Schlüssel: UUFIUIOTSYJODH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a thione group (C=S) and a nitro group (NO2) attached to the imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- typically involves the reaction of appropriate imidazole derivatives with sulfur sources. One common method is the reaction of 1,3-dimethylimidazole with sulfur in the presence of a nitro group donor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethylimidazole-2-thione: Lacks the nitro group, making it less reactive in redox reactions.

    2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: Similar structure but with different substitution patterns.

    1,3-Dimethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione: Contains a benzo ring, altering its chemical properties.

Uniqueness

2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- is unique due to the presence of both the thione and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

This detailed article provides an overview of the compound 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

260405-21-8

Molekularformel

C5H7N3O2S

Molekulargewicht

173.20 g/mol

IUPAC-Name

1,3-dimethyl-4-nitroimidazole-2-thione

InChI

InChI=1S/C5H7N3O2S/c1-6-3-4(8(9)10)7(2)5(6)11/h3H,1-2H3

InChI-Schlüssel

UUFIUIOTSYJODH-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(N(C1=S)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.